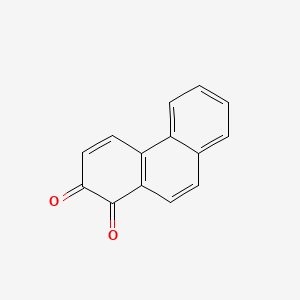

1,2-Phenanthrenequinone

Description

Historical Context and Evolution of Phenanthrenequinone (B147406) Chemistry

The study of phenanthrene (B1679779) and its derivatives dates back to the late 19th century, with the initial discovery of phenanthrene in coal tar in 1872. wikipedia.org Early research focused on elucidating its structure, which was achieved by oxidation to its corresponding quinone and then to diphenic acid. wikipedia.org This laid the groundwork for the exploration of phenanthrenequinones.

The synthesis of phenanthrenequinone has been a subject of interest for over a century, with the first preparations involving the oxidation of phenanthrene using agents like chromic acid in acetic acid or potassium dichromate in sulfuric acid. orgsyn.org A notable early publication on 1,2-phenanthrenequinone appeared in the Journal of the American Chemical Society in 1929. acs.org Over the years, various other methods have been developed, including the use of hydrogen peroxide, selenium dioxide, and iodic acid. orgsyn.org The development of these synthetic routes has been crucial for enabling the broader study of phenanthrenequinone chemistry.

Significance of o-Quinones in Contemporary Chemical Science

Ortho-quinones (o-quinones) are a class of organic compounds characterized by a cyclic dione (B5365651) structure with two carbonyl groups in adjacent (ortho) positions. cymitquimica.com They are highly reactive electrophilic species that play a significant role in various fields of chemistry. nih.govrsc.org

In organic synthesis , o-quinones are versatile intermediates. rsc.org They participate in a range of reactions, including Diels-Alder cycloadditions and Michael additions, making them valuable building blocks for the synthesis of complex molecules. wikipedia.orgresearchgate.net Their reactivity has been harnessed in the synthesis of natural products and pharmaceuticals. nih.govrsc.org

In materials science , the redox activity of o-quinone ligands is a key feature. mdpi.com This property is utilized in coordination chemistry to develop materials with interesting electronic and magnetic properties. mdpi.com For instance, o-quinone complexes have applications in molecular devices and functional materials. mdpi.com

In biological systems , o-quinones are involved in a variety of processes. nih.govnih.gov They are often formed as reactive metabolites of catechol-containing natural products and can exhibit a range of biological effects, from chemopreventive to cytotoxic. nih.govresearchgate.net Their ability to undergo redox cycling can lead to the generation of reactive oxygen species (ROS), which can have significant biological consequences. nih.govresearchgate.net

Structural Distinctions and Isomeric Considerations of Phenanthrenequinones

Phenanthrenequinones can exist as several structural isomers, depending on the position of the two carbonyl groups on the phenanthrene framework. The most commonly studied isomers are this compound, 3,4-phenanthrenequinone, and 9,10-phenanthrenequinone. nih.gov

The different arrangements of the carbonyl groups lead to distinct chemical and physical properties. For example, 9,10-phenanthrenequinone is a well-studied molecule that has been investigated for its photophysical properties and its applications in areas like photocatalysis and energy storage. researchgate.netresearchgate.netnih.govacs.org

The structural differences between the isomers influence their reactivity and how they interact with other molecules. For instance, the relative positions of the carbonyl groups can affect the electronic properties of the molecule and its ability to participate in specific chemical reactions.

Table 1: Comparison of Phenanthrenequinone Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |

| This compound | C₁₄H₈O₂ | 208.21 | 6763 |

| 1,4-Phenanthrenequinone | C₁₄H₈O₂ | 208.21 | 98574 |

| 3,4-Phenanthrenequinone | C₁₄H₈O₂ | 208.21 | 97313 |

| 9,10-Phenanthrenequinone | C₁₄H₈O₂ | 208.21 | 6763 |

Overview of Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its potential in various applications.

One significant area of investigation is its use in energy storage . Researchers are exploring the use of phenanthrenequinone derivatives in supercapacitors and batteries. nih.govacs.org The redox-active nature of the quinone moiety makes it a promising candidate for electrode materials. acs.orgacs.org For example, composites of phenanthrenequinone with materials like nitrogen-doped reduced graphene oxide are being developed for supercapacitor applications. nih.gov

In the field of organic synthesis , this compound continues to be a valuable building block. Its reactivity is being exploited in the development of new synthetic methodologies. For instance, it has been used in photocatalytic reactions to synthesize complex heterocyclic compounds like polysubstituted quinolines. acs.org

Furthermore, there is ongoing interest in the biological activity of this compound and its derivatives. Studies have investigated their potential as anticancer agents and their role in cellular processes. researchgate.net The ability of quinones to induce oxidative stress and apoptosis is a key aspect of this research. researchgate.net

The development of novel synthetic methods for this compound and its derivatives remains an active area of research, aiming to provide access to a wider range of structures with tailored properties. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOAVUHOIJMIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205913 | |

| Record name | 1,2-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-12-6 | |

| Record name | 1,2-Phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Phenanthrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Phenanthrenequinone and Its Derivatives

Classical and Modern Synthetic Routes to the 1,2-Phenanthrenequinone Core

The synthesis of this compound, a significant polycyclic aromatic dione (B5365651), has been approached through various classical and modern chemical strategies. These methods primarily involve the oxidation of phenanthrene (B1679779) precursors, photochemical reactions, and novel synthetic pathways originating from different starting materials.

Oxidation Pathways from Phenanthrene Precursors

The direct oxidation of phenanthrene and its derivatives stands as a primary method for the synthesis of phenanthrenequinones. A variety of oxidizing agents have been employed to achieve this transformation.

One of the earliest reported methods involves the oxidation of phenanthrene using chromic acid in acetic acid. orgsyn.orgwikipedia.org Other classical oxidizing agents include potassium dichromate in sulfuric acid, hydrogen peroxide in acetic acid, selenium dioxide at high temperatures, and iodic acid in acetic acid. orgsyn.org More contemporary research has explored the use of tert-butyl hydroperoxide (TBHP) as an oxidant, often in the presence of a catalyst. journalcjast.comresearchgate.netscientific.net For instance, the oxidation of phenanthrene to phenanthrenequinone (B147406) has been optimized using a molar ratio of TBHP to phenanthrene of 5:1, with MoO2(acac)2 as a catalyst, achieving favorable results after 4 hours of reaction time. journalcjast.comresearchgate.net This method is noted for its simple procedure and high efficiency. scientific.net

The oxidation of substituted phenanthrenes to their corresponding ortho-quinones has also been successfully carried out using chromium trioxide in glacial acetic acid, yielding products in the range of 75-94%. academie-sciences.fracademie-sciences.fr

Table 1: Oxidizing Agents for the Synthesis of Phenanthrenequinone from Phenanthrene

| Oxidizing Agent | Solvent/Conditions | Reference |

| Chromic acid | Acetic acid | orgsyn.orgwikipedia.org |

| Potassium dichromate | Sulfuric acid | orgsyn.org |

| Hydrogen peroxide | Acetic acid | orgsyn.org |

| Selenium dioxide | > 250°C | orgsyn.org |

| Iodic acid | Acetic acid | orgsyn.org |

| Chromyl chloride | Not specified | orgsyn.org |

| tert-Butyl hydroperoxide (TBHP) | MoO2(acac)2 catalyst | journalcjast.comresearchgate.netscientific.net |

| Chromium trioxide | Glacial acetic acid | academie-sciences.fracademie-sciences.fr |

Photocyclization-Oxidation Sequences in this compound Synthesis

Photochemical reactions provide an alternative and often efficient route to the phenanthrene core, which can then be oxidized to this compound. The photocyclization of stilbenes is a key step in this methodology. academie-sciences.frresearchgate.net

A notable example starts with o-vanillin, which undergoes a reaction with benzyl (B1604629) magnesium chloride followed by dehydration to form 2-hydroxy-3-methoxystilbene. acs.org The acetate (B1210297) derivative of this stilbene (B7821643) then undergoes photolysis to yield 1-acetoxy-2-methoxyphenanthrene. acs.org Subsequent acid-catalyzed hydrolysis and oxidation with sodium periodate (B1199274) afford this compound in a high state of purity. acs.org This photochemical route has been highlighted for its preparative usefulness in accessing phenanthrols, which are immediate precursors to the quinone. acs.org

Another approach involves the Heck coupling of diarylethenes followed by a classical oxidative photocyclization to produce various substituted phenanthrenes. academie-sciences.fracademie-sciences.fr These phenanthrene derivatives can then be oxidized to the corresponding phenanthrenequinones. academie-sciences.fracademie-sciences.fr This two-step sequence has been proven to be efficient, yielding products in excellent yields and high purity. academie-sciences.fracademie-sciences.fr

Electrochemical Synthesis Approaches for this compound

Electrochemical methods offer a distinct approach for the synthesis and modification of phenanthrenequinone. Research has demonstrated the electrochemical polymerization of 9,10-phenanthrenequinone on a graphite (B72142) rod electrode through potential cycling. mdpi.com The optimal conditions for this polymerization were found to be in the potential range of 0.5 V to 2.5 V vs. Ag/AgCl/KCl(3M KCl) at a scan rate of 0.1 V/s in acetonitrile (B52724). mdpi.com

Furthermore, electrochemical oxidation has been utilized to prepare carbon materials rich in phenanthrenequinone moieties. nih.gov This protocol highlights the role of electrochemistry in functionalizing materials with this important quinone structure. nih.gov The electrochemical behavior of these functionalized materials is linked to the presence of oxygen-containing groups, with the phenanthrenequinone units playing a critical role in their catalytic activity. nih.gov

Novel Synthetic Strategies for this compound

Beyond the more traditional routes, novel synthetic strategies for this compound have been developed from alternative starting materials. One such method begins with o-vanillin, as previously mentioned in the context of photocyclization. acs.org This multi-step synthesis, involving the formation of a stilbene intermediate, photochemical cyclization, and final oxidation, provides an alternative to the direct oxidation of phenanthrene. acs.org

Another innovative approach involves the reaction of benzil (B1666583) with aluminum chloride at 120°C. orgsyn.org Additionally, the synthesis can be achieved from biphenyl-2,2'-dialdehyde using potassium cyanide. orgsyn.org These methods demonstrate the versatility of synthetic chemistry in accessing the this compound core from non-phenanthrene precursors.

Regioselective Functionalization and Derivatization Approaches for this compound

The core structure of this compound can be further modified to create a diverse range of derivatives with specific functionalities. These derivatization strategies often focus on regioselective reactions to introduce substituents at desired positions on the phenanthrene ring.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through various methods, including the functionalization of the quinone itself or by starting with already substituted precursors.

One common strategy is the electrophilic aromatic substitution on the phenanthrenequinone core. For example, sulfonation of 9,10-phenanthrenequinone with concentrated sulfuric acid, followed by neutralization, yields phenanthraquinone-2-sulfonic acid sodium salt. academie-sciences.fr

Another approach involves a multi-step synthesis starting from substituted aryl aldehydes and bromo benzenes. academie-sciences.fr Through a sequence of Wittig reaction, Mizoroki-Heck coupling, and oxidative photocyclization, substituted phenanthrenes are prepared. academie-sciences.fr These are then oxidized using chromium trioxide in glacial acetic acid to afford the corresponding substituted phenanthrenequinones in good yields. academie-sciences.fracademie-sciences.fr

Furthermore, visible-light-excited 9,10-phenanthrenequinone has been utilized as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines. nih.govacs.orgresearchgate.net This demonstrates the reactivity of the quinone in facilitating complex organic transformations.

The Friedel–Crafts reaction of phenanthrenequinones with indoles, catalyzed by an organocatalyst, provides an efficient route to 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives in good yields and high enantioselectivity. nih.gov

Table 2: Examples of Substituted this compound Derivative Synthesis

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| 9,10-Phenanthrenequinone | Concentrated H₂SO₄, then NaOH | Phenanthraquinone-2-sulfonic acid (sodium salt) | academie-sciences.fr |

| Substituted aryl aldehydes, bromo benzenes | 1. Wittig reaction2. Mizoroki-Heck coupling3. Oxidative photocyclization4. CrO₃, glacial acetic acid | Substituted phenanthrenequinones | academie-sciences.fracademie-sciences.fr |

| Phenanthrenequinones, Indoles | (S,S)-dimethylaminocyclohexyl-squaramide catalyst | 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives | nih.gov |

| 2-Vinylarylimines | 9,10-Phenanthrenequinone (photocatalyst), visible light | Polysubstituted quinolines | nih.govacs.orgresearchgate.net |

Preparation of Iminoquinone and Diimine Analogues of Phenanthrenequinone

The nitrogen-containing analogues of this compound, specifically iminoquinones and diimines, are significant compounds in coordination chemistry. Their synthesis has been explored through various methods, primarily involving the condensation of this compound with primary amines.

The direct condensation of this compound with primary amines serves as a primary route to N-aryl-phenanthren-o-iminoquinones. tandfonline.com The success of this reaction is highly dependent on the steric hindrance of the amine used. For instance, the reaction with sterically hindered anilines, such as 2,6-diisopropylaniline, in refluxing methanol (B129727) with a catalytic amount of formic acid, produces the corresponding o-iminoquinone in high yields. tandfonline.comresearchgate.net This method involves the 1,2-nucleophilic addition of the amine to a carbonyl group, followed by the elimination of water. researchgate.net However, attempts to replace the second oxygen atom to form a diimine using simple Brønsted acids and more drastic conditions have been reported to be unsuccessful, sometimes leading to side reactions involving the substituents on the amine. researchgate.net

Table 1: Synthesis of N-Aryl-phenanthren-o-iminoquinones

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 2,6-Diisopropylaniline | HCOOH | Methanol | Reflux, 24h | N-(2,6-diisopropylphenyl)-phenanthren-o-iminoquinone | 85% | tandfonline.com |

| This compound | Sterically crowded disubstituted anilines | Formic Acid | Methanol | Heating | Substituted o-imino-phenanthrenequinones | Preparative amounts | researchgate.net |

The synthesis of N,N′-disubstituted phenanthrene-9,10-diimines can be achieved through several strategies. A two-stage method allows for the preparation of diimines with either identical or different aryl and alkyl substituents on the nitrogen atoms. researchgate.net A common approach is the condensation of this compound with primary amines in the presence of a Lewis acid catalyst system, such as titanium tetrachloride (TiCl₄) combined with 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netresearchgate.net This reaction is sensitive to temperature; for example, the reaction with 2,6-dimethylaniline (B139824) at 140°C yields the desired α-diimine ligand. researchgate.netresearchgate.net

Alternative methods for synthesizing phenanthrene diimines include:

Reductive cyclodehydrogenation : A substituted phenanthrenediimine was successfully synthesized via the reductive cyclodehydrogenation of N,N'-(1,2-diphenylethane-1,2-diylidene)dianiline. researchgate.net

Reaction with silylamides : Unsubstituted 9,10-phenanthrenediimine was obtained by reacting this compound with sodium bis(trimethylsilyl)amide. However, this method does not allow for the introduction of substituents onto the nitrogen atoms. researchgate.net

Table 2: Synthesis of Phenanthrene-9,10-diimines

| Reactants | Catalyst/Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|---|

| This compound, 2,6-Dimethylaniline | TiCl₄/DABCO | 140°C | (N,N′Z, N,N′E)-N,N′-(phenanthrene-9,10-diylidene)bis(2,6-dimethylaniline) | One-pot reaction | researchgate.net |

| This compound, Primary amines (RNH₂) | TiCl₄ | Toluene, Room Temp -> Reflux | N,N′-disubstituted 9,10-phenanthrenediimines | Two-stage synthesis for mixed or identical substituents | researchgate.netresearchgate.net |

| This compound | Sodium bis(trimethylsilyl)amide | Not specified | Unsubstituted 9,10-phenanthrenediimine | Does not allow for N-substitution | researchgate.net |

| N,N'-(1,2-diphenylethane-1,2-diylidene)dianiline | Not specified | Reductive cyclodehydrogenation | Substituted phenanthrenediimine | Not specified | researchgate.net |

Strategies for Chiral this compound Synthesis

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While the this compound skeleton itself is achiral, its C9 and C10 dicarbonyl groups are prochiral. This feature allows for asymmetric addition reactions with various nucleophiles, leading to the formation of valuable chiral adducts. nih.gov The focus of chiral synthesis in this context is not on creating an inherently chiral phenanthrenequinone backbone, but rather on the enantioselective functionalization of the existing prochiral scaffold.

A significant strategy for generating chiral derivatives is the organocatalytic asymmetric Friedel–Crafts reaction. This reaction has been successfully applied to 1,2-phenanthrenequinones and indoles to construct chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives. nih.govmdpi.com In this process, a chiral organocatalyst directs the approach of the indole (B1671886) nucleophile to one of the carbonyl carbons of the phenanthrenequinone, resulting in a product with high enantiomeric excess (ee).

Detailed research has shown that a bifunctional squaramide catalyst, specifically (S,S)-dimethylaminocyclohexyl-squaramide, is highly effective for this transformation. nih.govdntb.gov.ua The reaction conditions, including the catalyst, solvent, temperature, and stoichiometry of the reactants, have been optimized to achieve high yields and enantioselectivity. nih.gov

Table 3: Organocatalytic Asymmetric Friedel-Crafts Reaction of this compound

| Phenanthrenequinone | Nucleophile | Catalyst (10 mol%) | Solvent | Temperature | Time | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound (2a) | Indole (3a) | (S,S)-dimethylaminocyclohexyl-squaramide (1j) | CH₂Cl₂ | 0°C | 24h | 85% | 92% | nih.gov |

| This compound (2a) | 2-Methylindole | (S,S)-dimethylaminocyclohexyl-squaramide (1j) | CH₂Cl₂ | 0°C | 24h | 90% | 97% | dntb.gov.ua |

| This compound (2a) | 5-Methoxyindole | (S,S)-dimethylaminocyclohexyl-squaramide (1j) | CH₂Cl₂ | 0°C | 24h | 78% | 91% | dntb.gov.ua |

| 2-Bromo-1,2-phenanthrenequinone | Indole (3a) | (S,S)-dimethylaminocyclohexyl-squaramide (1j) | CH₂Cl₂ | 0°C | 24h | 73% | 88% | dntb.gov.ua |

Reaction conditions typically involve a 1:7 ratio of phenanthrenequinone to indole to optimize both yield and enantioselectivity. nih.gov

This enantioselective approach highlights a key strategy in modern synthetic chemistry: the use of small-molecule chiral catalysts to induce chirality in prochiral substrates, thereby providing efficient access to optically active compounds derived from this compound. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,2 Phenanthrenequinone

Redox Chemistry and Electron Transfer Processes of 1,2-Phenanthrenequinone

The redox behavior of this compound is central to its chemical reactivity. Like other quinones, it can undergo reduction through sequential one-electron or a direct two-electron transfer process. nih.govpnas.org These electron transfer reactions are fundamental to its role in various chemical and biological systems.

One-Electron Reduction Pathways and Semiquinone Radical Formation

The initial step in the redox cycling of this compound often involves a one-electron reduction to form a semiquinone radical. researchgate.netnih.gov This process can be initiated by various reducing agents, including enzymes like NADPH-cytochrome P-450 reductase or through non-enzymatic reactions with electron donors. pnas.orgnih.gov The formation of the semiquinone radical is a critical step, as this intermediate is a relatively stable free radical. nih.govd-nb.info

The electrochemical potential for the one-electron reduction of 9,10-phenanthrenequinone to its semiquinone radical has been reported to be -1.13 V vs. Fc/Fc+ in dichloromethane. rsc.org The stability of the semiquinone radical allows it to participate in redox cycling. d-nb.info In the presence of molecular oxygen, the semiquinone radical can be re-oxidized back to the parent quinone, generating a superoxide (B77818) anion radical in the process. nih.gov This ability to shuttle electrons to oxygen is a key feature of its redox activity.

Table 1: Redox Potentials of Selected Quinones

| Quinone | Reduction Step | Potential (V vs. Fc/Fc+) | Solvent |

|---|---|---|---|

| 9,10-Phenanthrenequinone | Quinone to Semiquinone | -1.13 | Dichloromethane |

| 9,10-Phenanthrenequinone | Semiquinone to Dianion | -1.8 | Dichloromethane |

| p-Benzoquinone | Quinone to Semiquinone | -0.99 | Dichloromethane |

| p-Benzoquinone | Semiquinone to Dianion | ~ -1.8 | Dichloromethane |

Data sourced from rsc.org

Two-Electron Reduction and Hydroquinone (B1673460) Formation

This compound can also undergo a two-electron reduction to form the corresponding hydroquinone, 9,10-dihydroxyphenanthrene (B1203692) (PQH2). nih.govresearchgate.net This reduction can occur directly, often catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), or through a second one-electron reduction of the semiquinone radical. researchgate.netnih.gov

The hydroquinone of 9,10-phenanthrenequinone is known to be highly unstable. nih.govresearchgate.net Despite its instability, its formation has been confirmed through detection of its stable derivative, 9,10-diacetoxyphenanthrene. nih.govresearchgate.net The reduction potential for the second electron transfer, from the semiquinone to the dianion, for 9,10-phenanthrenequinone is approximately -1.8 V vs. Fc/Fc+ in dichloromethane. rsc.org

Redox Cycling Mechanisms of this compound

Redox cycling is a key characteristic of this compound's chemical behavior, contributing significantly to its biological effects. nih.govresearchgate.net This process involves the continuous cycling between the quinone, semiquinone, and hydroquinone forms. researchgate.net

The cycle can be initiated by a one-electron reduction to the semiquinone radical. nih.gov This radical can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide radical. nih.gov Alternatively, the semiquinone can be further reduced to the hydroquinone. researchgate.netnih.gov The hydroquinone itself is redox-active and can be oxidized back to the semiquinone, also leading to the production of superoxide radicals. researchgate.netnih.gov This cycling process can lead to the sustained generation of reactive oxygen species (ROS). nih.gov The redox cycling capacity of quinones can be assessed using methods like the dithiothreitol (B142953) (DTT) assay, which measures the rate of electron transfer to molecular oxygen. d-nb.info

Photochemistry and Photo-Induced Reactions of this compound

This compound exhibits rich photochemistry, primarily driven by its ability to absorb light and reach an excited state, which can then participate in various chemical reactions.

Photoreduction Mechanisms and Radical Intermediates

Upon irradiation with visible light, this compound can be excited to its lowest triplet state. researchgate.net In this excited state, it can act as a hydrogen atom abstractor from a suitable hydrogen donor molecule. researchgate.net This process results in the formation of radical species that can initiate further reactions, such as polymerization, and also leads to the generation of photoreduction products of the quinone itself. researchgate.net The study of photoreduction of aromatic ketones like this compound by amines has been a subject of investigation to understand the quantum yields and mechanisms involved. acs.org

Photocatalytic Applications and Light-Driven Transformations

The photo-excited state of this compound can act as a potent photocatalyst in various organic transformations. For instance, visible-light-excited 9,10-phenanthrenequinone (PQ*) has been successfully employed as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines. acs.orgnih.govresearchgate.net In this process, the excited quinone induces a single-electron transfer (SET) from the imine substrate, generating a radical cation that subsequently undergoes cyclization. acs.orgnih.gov

The excited state reduction potential of 9,10-phenanthrenequinone (³PQ*/PQ̇⁻) is reported to be 1.6 V vs SCE, making it a sufficiently strong oxidant to react with various substrates via a SET mechanism. acs.orgnih.gov This property has been utilized in other photocatalytic applications as well, such as the oxidation of benzoxazinones and the conversion of aldehydes to acyl radicals. nih.gov The ability of this compound to facilitate two-electron oxygen reduction reactions also has implications for its use in modifying electrodes for applications like hydrogen peroxide generation. researchgate.net

Table 2: Photocatalytic Applications of this compound

| Reaction | Substrate | Product | Light Source | Key Mechanistic Step |

|---|---|---|---|---|

| Quinoline (B57606) Synthesis | 2-Vinylarylimines | Polysubstituted Quinolines | Blue LEDs | Single-Electron Transfer (SET) from imine to excited PQ |

| Friedel-Crafts Reaction | Benzoxazinones and Indoles | Coupled Products | Visible Light | SET oxidation of benzoxazinone (B8607429) to iminium cation |

| Thioester Synthesis | Aldehydes and Thiosulfonates | Thioesters | Visible Light | Hydrogen Atom Transfer (HAT) from aldehyde to excited PQ |

Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET) Pathways

The photochemical reactivity of this compound (1,2-PQ, also known as 9,10-phenanthrenequinone or PQ) is characterized by its ability to participate in both Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET) processes, largely dictated by the nature of the reactants and the reaction conditions. acs.orgcymitquimica.com

Upon excitation with visible light, 1,2-PQ transitions to its excited triplet state (PQ*), which is a potent oxidizing agent. acs.orgnih.gov In the presence of suitable hydrogen donors like alcohols, the excited quinone can abstract a hydrogen atom, leading to the formation of a ketyl radical. researchgate.net Laser flash photolysis studies have revealed that the formation of the ketyl radical from the reaction of triplet 1,2-PQ with alcohols occurs through both a fast and a slow component. researchgate.net The fast component corresponds to the direct hydrogen abstraction from the alcohol by the triplet quinone, while the slower component is attributed to a subsequent hydrogen atom transfer from the resulting α-hydroxyalkyl radical to a ground-state quinone molecule. researchgate.net

Alternatively, the excited 1,2-PQ can engage in SET pathways, particularly with electron-rich substrates. acs.orgnih.gov For instance, in the photocatalytic synthesis of polysubstituted quinolines from 2-vinylarylimines, the proposed mechanism involves an initial SET from the imine to the excited PQ*. acs.orgnih.govorganic-chemistry.org This generates a radical cation of the imine and the radical anion of the quinone (PQ•−). acs.orgnih.gov The imine radical cation then undergoes cyclization. acs.orgnih.govorganic-chemistry.org The viability of SET versus HAT is influenced by the redox potentials of the reactants. acs.org In some cases, both pathways can be operative, and the dominant mechanism can be tuned by the choice of solvent and additives. acs.org

The photoreduction of 1,2-PQ in the presence of N,N-dimethylanilines and polymethylbenzenes proceeds via a mechanism where a phenol (B47542) ether is initially formed, which then transforms into a pyrocatechol (B87986) or ketol. researchgate.net The stability of these intermediate phenol ethers is dependent on the structure and redox properties of the reactants. researchgate.net Detailed studies using continuous and flash irradiation on the photoreduction of 1,2-PQ in 2-propanol have shown the formation of 9,10-phenanthrenediol and acetone. acs.org Flash photolysis experiments identified two transient species: the 10-hydroxyl-9-phenanthryloxyl radical and the first triplet state of 1,2-PQ. acs.org The quantitative results of this study are explained by the initial formation of internally excited semiquinone radicals through hydrogen abstraction from the solvent. acs.org

Nucleophilic and Electrophilic Reactions of this compound

The dicarbonyl structure of this compound provides it with prochiral sites for nucleophilic attack at the C9 and C10 positions. nih.gov This reactivity allows for various nucleophilic addition reactions. For example, organometallic reagents like methyllithium (B1224462) can add irreversibly to the phenanthrenequinone (B147406) core. nih.gov Similarly, the reaction of 1,2-PQ with primary amines, such as those with ester substituents or based on pyrene, can lead to the formation of oxazole (B20620) derivatives. acs.org The reaction of 1,2-naphthoquinone (B1664529) with primary amines results in the formation of 2-amino-1,4-naphthoquinone derivatives, indicating a carbonyl transposition. researchgate.net

The electrophilic character of the carbonyl carbons in 1,2-PQ makes them susceptible to attack by a range of nucleophiles. cymitquimica.com In an interesting application of this reactivity, an organocatalytic enantioselective Friedel–Crafts reaction between this compound and indoles has been developed. nih.gov This reaction, catalyzed by a bifunctional squaramide catalyst, activates the quinone through hydrogen bonding, allowing for the Re face addition of the indole (B1671886) to yield chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone products with high enantioselectivity. nih.gov The electronic nature of substituents on the indole nucleus influences the reaction's efficiency, with electron-donating groups generally favoring higher enantioselectivity. nih.gov

While 1,2-PQ is primarily known for its electrophilic nature at the carbonyl carbons, it can also undergo electrophilic aromatic substitution on the phenanthrene (B1679779) ring system, although this is less common. academie-sciences.frresearchgate.net For instance, chlorination of this compound can be achieved using trichloroisocyanuric acid (TICA) with a sulfuric acid catalyst to produce chlorinated derivatives. blucher.com.br These reactions demonstrate the versatility of 1,2-PQ as a substrate in both nucleophilic addition and electrophilic substitution reactions.

Cycloaddition and Condensation Reactions Involving this compound

This compound is a versatile substrate for various cycloaddition reactions, including [2+2], [4+2], and [4+4] pathways, often initiated by photochemical activation. researchgate.netnih.gov The Paterno-Büchi reaction, a [2+2] photocycloaddition, can occur between the carbonyl groups of 1,2-PQ and alkenes or alkynes. researchgate.netnih.gov However, the presence of the adjacent carbonyl group often leads to competition with other cycloaddition pathways. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction type for 1,2-PQ. wikipedia.org It can react with electron-rich alkenes, and this process can be triggered by photoinduced electron transfer, forming a 1,6-biradical intermediate that cyclizes to the adduct. rsc.org Lewis acid catalysis can also promote Diels-Alder reactions involving o-quinones. researchgate.net For example, the reaction of 1,2-PQ with bicyclic olefins can yield [4+2] cycloadducts. researchgate.net Furthermore, 1,2-PQ undergoes [4+2] cycloaddition with tri-O-acetyl-D-glucal, demonstrating its utility in synthesizing complex structures. researchgate.net In some cases, [4+4] photocycloadditions have also been observed, for instance, in reactions with oxazoles. nih.gov

Condensation reactions of this compound with various reagents provide access to a range of heterocyclic compounds. A notable example is the synthesis of 2-(1′-Methyl-2′-pyrrolyl)-1H-phenanthro[9,10-d]imidazole by heating this compound with 1-methyl-2-pyrrolecarboxaldehyde in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net Additionally, 1,2-PQ reacts with o-phenylenediamine (B120857) to form a quinoxaline (B1680401) derivative. acs.org It also undergoes 1,3-dipolar cycloaddition with nitrile oxides to yield 9(10)-phenanthrone-10(9)-spiro-5'-aryl-1',3',4'-dioxazoles. cdnsciencepub.com

| Reaction Type | Reactant | Product Type | Reference |

| [4+2] Photocycloaddition | Electron-rich alkene | 1,4-Dioxin derivative | rsc.org |

| [4+2] Cycloaddition | tri-O-acetyl-D-glucal | [4+2] cycloadduct | researchgate.net |

| Condensation | 1-methyl-2-pyrrolecarboxaldehyde, ammonium acetate | phenanthro[9,10-d]imidazole derivative | researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile oxide | Dioxazole derivative | cdnsciencepub.com |

Radical Reactions and Spin Chemistry

The photochemistry of this compound is rich in radical-mediated processes, which have been extensively studied using techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP) and Electron Spin Resonance (ESR) spectroscopy. oup.comscilit.com When 1,2-PQ is photochemically reacted with hydrogen donors, radical pairs are formed, leading to the generation of photoadducts. oup.com The behavior of these radicals in solution can be probed by CIDNP, which provides insights into the reaction mechanism by observing polarized NMR signals of the products. oup.comscilit.com

The formation of both 1,2- and 1,4-photoadducts is a key feature of these reactions, and their relative stability depends on factors such as the nature of the hydrogen donor, the solvent, and the temperature. oup.com CIDNP studies have revealed that these adducts can undergo rearrangement, for example, from a 1,2-adduct to a 1,4-adduct and vice versa, through radical pathways. oup.com

ESR spectroscopy has also been instrumental in characterizing the radical intermediates formed during the photoreduction of 1,2-PQ. koreascience.kr In the presence of triethylamine, the this compound anion radical is generated, and its hyperfine splitting constants have been determined in various solvents. koreascience.kr Time-resolved ESR (TRESR) studies have provided further details on the dynamics of these radical species, confirming the presence of spin-polarized intermediates. koreascience.kr The study of these radical reactions is not only fundamental to understanding the reactivity of 1,2-PQ but also has implications for fields like spin chemistry and the study of magnetic field effects on chemical reactions. scilit.com

| Technique | Observation | Implication | Reference |

| CIDNP | Polarized PMR signals of 1,2- and 1,4-photoadducts | Formation of radical pairs and adduct rearrangement | oup.com |

| ESR/TRESR | Hyperfine splitting constants of this compound anion radical | Characterization of radical intermediates and solvent effects | koreascience.kr |

Spectroscopic and Advanced Analytical Characterization of 1,2 Phenanthrenequinone

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

The infrared spectrum of 1,2-phenanthrenequinone displays characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. chemicalbook.com Key features in the IR spectrum include the stretching vibrations of the carbonyl (C=O) groups and the various C-H and C=C stretching and bending modes of the aromatic rings. chemicalbook.comamericanpharmaceuticalreview.com The positions, intensities, and shapes of these bands provide a unique fingerprint for the molecule. americanpharmaceuticalreview.com

Table 1: Key Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretching | ~1670 - 1700 | ~1670 - 1700 |

| Aromatic C=C Stretching | ~1450 - 1600 | ~1450 - 1600 |

| C-H Aromatic Stretching | ~3000 - 3100 | ~3000 - 3100 |

Note: The exact frequencies can vary slightly depending on the sample state (solid, solution) and the specific experimental conditions.

Electronic Absorption and Luminescence Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and luminescence (fluorescence and phosphorescence) spectroscopy, provides valuable information about the electronic transitions within the this compound molecule.

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The intense bands at shorter wavelengths are typically assigned to π → π* transitions within the aromatic system, while the weaker band at longer wavelengths is characteristic of the n → π* transition of the carbonyl groups. researchgate.net For instance, this compound exhibits an absorbance peak at approximately 267 nm. aatbio.com The solvent environment can influence the position and intensity of these bands. researchgate.net

Luminescence spectroscopy offers further insights into the excited states of this compound. Following absorption of light, the molecule can relax to the ground state via fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). This compound is known to exhibit phosphorescence in various solutions at both room temperature and at 77 K. researchgate.net The study of its excited states is crucial for understanding its photochemical behavior, including its use as a photosensitizer. acs.orgnih.gov The high intersystem crossing (ISC) quantum yield of nearly unity for 9,10-phenanthrenequinone, a related isomer, highlights the importance of the triplet state in its photochemistry. researchgate.net

Table 2: Electronic Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Chloroform | 268 | 29000 |

Data sourced from PhotochemCAD and AAT Bioquest. aatbio.comphotochemcad.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. It provides information on the connectivity and chemical environment of individual atoms within the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The carbonyl carbons are characteristically found at the most downfield positions, typically in the range of 180-200 ppm. researchgate.netchemicalbook.com The aromatic carbons appear in the region of 120-150 ppm. chemicalbook.com The specific chemical shifts provide detailed information about the electronic structure and can be used to distinguish between different isomers. For instance, in 9,10-phenanthrenequinone, the carbonyl carbon (C9/C10) signal appears at δ 180.3 in CDCl₃. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~180 |

| C2 | - | ~180 |

| Aromatic H | ~7.5 - 8.5 | - |

Note: These are approximate ranges and can vary based on the solvent and specific derivative.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound and its derivatives. wikipedia.orgresearchgate.netlibretexts.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. wikipedia.orglibretexts.org This is invaluable for tracing the connectivity of the proton network within the aromatic rings. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgresearchgate.net This allows for the direct assignment of carbon signals based on the known proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.netresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework by connecting different spin systems. researchgate.net

These 2D NMR methods are essential for the complete and accurate structural elucidation of novel phenanthrenequinone (B147406) derivatives. researchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Mass Spectrometry (MS) and High-Resolution Techniques (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. gxu.edu.cn

For this compound (C₁₄H₈O₂), the expected exact mass is 208.0524 g/mol . nih.gov ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. gxu.edu.cn In the context of this compound, ESI-MS can be used to confirm the molecular weight of the parent compound and its derivatives. gxu.edu.cnnih.gov Tandem mass spectrometry (MS/MS) can be employed to obtain structural information through fragmentation analysis. gxu.edu.cnnih.gov The fragmentation pattern provides a fingerprint that can be used for structural confirmation and to differentiate between isomers. nih.gov For instance, in one study, 9,10-phenanthrenequinone was used as a derivatizing agent for the sensitive detection of aliphatic aldehydes by LC/ESI-MS/MS, where the derivatives showed a common product ion at m/z 231.9. nih.gov

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 208 [M]⁺ | 180, 152 |

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structures

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD methods have been utilized to elucidate the solid-state structure of this compound and its derivatives.

Single-Crystal X-ray Diffraction (SC-XRD) analysis provides precise information about the molecular and crystal structure, including unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.esrigaku.com This non-destructive technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu For complex molecules, SC-XRD is the definitive method for structural elucidation. uhu-ciqso.esrigaku.com Studies on related phenanthroline-dione compounds have demonstrated the power of this technique in revealing detailed structural features, such as the coordination environment of metal centers in complexes. researchgate.netresearchgate.net The crystal structure of 1,10-phenanthroline-5,6-dione (B1662461), a related compound, has been determined by X-ray diffraction analysis. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. xray.czwikipedia.org It is a powerful tool for phase identification, characterization of crystalline materials, and can be used for quantitative analysis of mixtures. xray.cz The diffraction pattern obtained is a fingerprint of the crystalline material. wikipedia.org For instance, the crystal structure of a cobalt(II) complex containing 1,10-phenanthroline-5,6-dione was determined using PXRD, revealing the unit cell parameters and space group. researchgate.net In studies of lanthanide complexes derived from 9,10-phenanthrenequinone, PXRD has been used to characterize the synthesized metal complexes. researchgate.net

Table 1: Representative Crystallographic Data for a Phenanthroline-dione Complex

| Parameter | Value |

| Empirical Formula | C₂₄H₁₂Cl₂CoN₄O₄ |

| Formula Weight | 562.22 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 41.4951(13) |

| b (Å) | 8.2768(2) |

| c (Å) | 12.4994(3) |

| Volume (ų) | 4292.9(2) |

| Z | 8 |

| Data for cis-[CoII(κ2N,N′-1,10-phenanthroline-5,6-dione)2Cl2]. Source: researchgate.net |

Surface-Sensitive Characterization Techniques

The behavior of this compound at interfaces is crucial for its application in fields like materials science and catalysis. Surface-sensitive techniques provide detailed insights into its adsorption, orientation, and chemical bonding on various substrates.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing surfaces at the atomic level and studying the self-assembly of molecules. researchgate.net Studies on the adsorption of quinones, including phenanthrenequinone, on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) have shown that they adsorb strongly, with adsorption being influenced by electronic effects rather than specific chemical sites. ualberta.ca The direct injection of a 9,10-phenanthrenequinone solution onto a Au(111) substrate in a high vacuum leads to the formation of metastable, rectangular tetramer clusters. beilstein-journals.org This non-intuitive structure suggests that the assembly is not solely driven by hydrogen bonding. beilstein-journals.org The asymmetry of the phenanthrene (B1679779) ring is advantageous for determining the molecular orientation in STM experiments. researchgate.netbeilstein-journals.org

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of elements within the top few nanometers of a material's surface. wikipedia.orgthermofisher.com It works by irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com This technique is invaluable for studying the chemical bonding between adsorbed molecules and a substrate. wikipedia.org For instance, high-resolution XPS can reveal shifts in the binding energies of core-level electrons (e.g., C 1s, O 1s) upon adsorption, providing evidence of chemical bond formation and charge transfer between the molecule and the surface. uwo.caaps.org While specific XPS studies on this compound were not found, the principles of XPS are broadly applicable to understanding its surface interactions.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface morphology. dti.dk When combined with Energy-Dispersive X-ray Spectroscopy (EDX), it allows for elemental analysis of the sample. dti.dkutwente.nl SEM-EDX has been used to analyze the surface morphology and chemical composition of lanthanide complexes derived from 9,10-phenanthrenequinone. researchgate.net These studies revealed stone-like surface morphologies and confirmed the presence of the expected elements (lanthanides, carbon, oxygen). researchgate.net This technique is crucial for confirming the elemental composition and homogeneity of materials containing this compound. utwente.nl

X-ray Photoemission Spectroscopy (XPS) for Surface Bonding

Time-Resolved Spectroscopic Studies of this compound

Time-resolved spectroscopy is a powerful tool for studying the dynamics of short-lived excited states of molecules. vu.nl Upon photoexcitation, molecules can be promoted to excited singlet states, which can then undergo intersystem crossing (ISC) to form longer-lived triplet states. nih.govcnr.it

Transient absorption spectroscopy has been used to investigate the excited states of 9,10-phenanthrenequinone (PQ). nih.govcnr.it Upon excitation, the formation of the triplet state occurs on a picosecond timescale. nih.gov The triplet state of PQ has a lifetime of a few microseconds in deaerated acetonitrile (B52724) and is characterized by absorption maxima around 460 nm and in the 650-680 nm region. nih.govcnr.it The lifetime of this triplet state is significantly reduced in the presence of quenchers like dimethyl sulfoxide (B87167) (DMSO). cnr.it Time-resolved resonance Raman studies have also been employed to observe the thermal equilibrium of the excited triplet states of 9,10-phenanthrenequinone. vu.nlacs.org

Table 2: Photophysical Data for 9,10-Phenanthrenequinone (PQ) in Acetonitrile

| Parameter | Description | Value |

| τ₁ | Singlet excited state relaxation | < 1 ps |

| τ₂ | Intersystem crossing (ISC) rate | ~9 ps |

| τ₃ | Triplet lifetime (DMSO-free) | 3.8 µs |

| τ₃ | Triplet lifetime (with >0.5% DMSO) | 126 ns |

| τₖ | Ketyl radical formation | ~80 µs |

| Data from transient absorption measurements. Source: nih.govcnr.it |

Computational Chemistry Approaches for 1,2 Phenanthrenequinone Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic compounds due to its favorable balance of accuracy and computational cost. arxiv.org It is widely employed to investigate the electronic structure, geometry, and reactivity of 1,2-Phenanthrenequinone and related systems. numberanalytics.comrsc.orgnih.gov

DFT calculations are instrumental in determining the ground-state geometry of this compound. The process of geometry optimization involves finding the minimum energy arrangement of atoms on the potential energy surface. cp2k.orgmdpi.com For instance, DFT has been used to predict the bond lengths within the this compound framework. In a study of charge-transfer complexes involving a derivative, 1,3,6-trinitro-9,10-phenanthrenequinone, the bond lengths of the quinone moiety were calculated and found to be in close agreement with X-ray diffraction data. mdpi.com Similarly, in studies of metal complexes, DFT calculations have substantiated the bond lengths of the 9,10-phenanthrenesemiquinone radical ligand, showing characteristic C-O and C-C bond lengths consistent with its reduced state. researchgate.net

Electronic structure calculations provide crucial information about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com DFT has been employed to calculate the HOMO and LUMO energy levels for this compound derivatives to understand their electron-accepting properties in charge-transfer complexes. mdpi.com

Table 1: Selected Calculated Bond Lengths for a this compound Derivative Complex ([PQ-AN])

| Bond | DFT Predicted Length (Å) |

|---|---|

| C1-C2 | 1.48 |

| C1-O1 | 1.22 |

| C2-O2 | 1.22 |

Data sourced from a theoretical study on the [PQ-AN] charge transfer complex, where PQ is 1,3,6-trinitro-9,10-phenanthrenequinone and AN is anthracene (B1667546). mdpi.com

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, which helps in elucidating complex reaction mechanisms. numberanalytics.com By identifying transition states and reaction intermediates, researchers can understand the step-by-step process of a chemical transformation. numberanalytics.comcp2k.org

For example, DFT calculations have been used to investigate the atmospheric oxidation of phenanthrene (B1679779) initiated by OH radicals, a process that can lead to the formation of phenanthrenequinones. nih.gov These calculations help to identify the most likely reaction pathways and the resulting products. nih.gov In another study, DFT was employed to understand the mechanism of a photocatalytic synthesis of quinolines where this compound acts as a photocatalyst. acs.org The calculations supported a proposed mechanism involving a one-electron oxidation of the substrate by the excited state of this compound, which triggers the subsequent cyclization reaction. acs.org This demonstrates the ability of DFT to provide mechanistic insights that are crucial for designing and optimizing new synthetic methods. rsc.org

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic properties. numberanalytics.com These predictions are invaluable for interpreting experimental spectra and assigning specific electronic transitions or resonances.

A detailed study combining UV-Vis absorption, resonance Raman spectroscopy, and DFT calculations was conducted on this compound (referred to as 9,10-phenanthrenequinone in the study) in various solvents. aip.org The study analyzed the solvatochromic shifts—changes in the absorption spectra with solvent polarity. The calculations helped to assign the observed electronic transitions, such as the n→π* and π→π* transitions, and explained the observed shifts based on solute-solvent interactions like hydrogen bonding. aip.org Furthermore, DFT calculations were used to hypothesize that a low-frequency out-of-plane torsional mode involving the carbonyl group could be responsible for vibronic coupling, which explains the intensity of certain absorption bands. aip.org In other research, TD-DFT data has been successfully verified against experimentally measured UV/vis spectra for related complex molecules. acs.org

Reaction Pathway Elucidation and Transition State Analysis

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govlabxing.com This technique allows for the investigation of dynamic processes, conformational changes, and intermolecular interactions in systems ranging from small molecules to large biological macromolecules. labxing.comunh.edu

MD simulations have been applied to study the binding modes of phenanthrene derivatives with biological targets. For instance, a recent study investigated how phenanthrene derivatives act as inhibitors for phosphodiesterase type 5 (PDE5). nih.gov Through MD simulations, researchers were able to observe the stability of the inhibitor-enzyme complex and identify key interactions, such as π-π stacking and hydrogen bonds, that are crucial for the inhibitory activity. nih.gov The simulations provided a dynamic view of the binding pocket and explained the selectivity of these compounds for PDE5 over other related enzymes. nih.gov While this study focused on derivatives, the methodology is directly applicable to understanding the interactions of this compound itself with various molecular partners. The general approach involves setting up a system with the molecules of interest, often in an explicit solvent, and simulating their movements based on a force field that describes the interatomic forces. nih.govlabxing.com

Quantum Chemical Calculations of Redox Potentials

The ability of this compound to undergo redox reactions is central to many of its applications, for instance, in battery technology. acs.org Quantum chemical methods, especially DFT, are used to calculate the redox potentials of quinones with a high degree of accuracy. acs.orgplos.org

A systematic quantum chemistry study investigated the reduction of several parent quinones, including 9,10-phenanthrenequinone, to their corresponding hydroquinones and semiquinone radicals. acs.org Using the B3LYP functional, the study calculated thermodynamic functions and standard potentials in aqueous solution. The calculated potentials for the two-electron, two-proton reduction were in good agreement with experimental values. acs.org Such calculations can predict how structural modifications or the chemical environment will affect the redox potential, guiding the design of new molecules with tailored electrochemical properties. jocpr.comresearchgate.net These computational models often combine DFT calculations with a continuum model to account for solvent effects. acs.orgresearchgate.net

Table 2: Comparison of Calculated and Experimental Reduction Potentials for Quinones

| Quinone | Gas-Phase Enthalpy (kJ/mol) | Calculated Potential (V) | Experimental Potential (V) |

|---|---|---|---|

| 9,10-Phenanthrenequinone | -30 | 0.46 | 0.46 |

| p-Benzoquinone | -160 | 0.72 | 0.71 |

| o-Benzoquinone | -132 | 0.79 | 0.79 |

Potentials are for the 2e-, 2H+ reduction to the hydroquinone (B1673460). Data sourced from a systematic quantum chemical study. acs.org

Intermolecular Interaction Studies (e.g., Host-Guest Chemistry, Binding Affinities)

Intermolecular interactions are fundamental to many chemical and biological processes, including molecular recognition and self-assembly. researchgate.net Host-guest chemistry, a branch of supramolecular chemistry, focuses on the formation of complexes between a "host" molecule with a cavity and a "guest" molecule that fits within it. wikipedia.org

Computational studies are crucial for understanding the nature and strength of these interactions. DFT has been used to study the charge-transfer complexes formed between a this compound derivative (1,3,6-trinitro-9,10-phenanthrenequinone) and various aromatic π-electron donors. mdpi.com These calculations revealed the geometries of the complexes, the intermolecular distances, and the degree of charge transfer between the donor and acceptor molecules. mdpi.com In other studies, the potential for 9,10-phenanthrenequinone to form complexes with macrocyclic hosts was investigated, although in one specific case with a 1,4-dinaphthocrown ether, no complex formation was observed under the experimental conditions. semanticscholar.org The redox chemistry of quinones can also be influenced by intermolecular hydrogen bonding, which can be explored computationally and electrochemically. researchgate.net These theoretical approaches provide a molecular-level understanding of binding affinities and the forces driving complex formation.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical activity)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to understand and predict the chemical activity of molecules like this compound. researchgate.net These approaches establish a mathematical relationship between the structural or physicochemical properties of a compound and its activity. nih.gov

QSAR models are particularly valuable in predicting various activities, including mutagenicity, carcinogenicity, and reactivity. conicet.gov.ar For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as phenanthrenequinones, QSAR can provide insights into their potential environmental and biological impacts without extensive experimental testing. conicet.gov.aracs.org

Research Findings and QSAR Models

In the context of polycyclic aromatic compounds (PACs), which include this compound, QSAR models have been developed to predict their activity towards the rat aryl hydrocarbon receptor (rAhR). nih.gov A notable study reported a QSAR model with strong statistical parameters (R² = 0.80, Q² = 0.80, and RMSE = 0.53), indicating a reliable correlation between the selected molecular descriptors and the receptor activity. nih.gov

Furthermore, QSAR studies have been applied to understand the mutagenicity of PAH transformation products. acs.org These models often incorporate descriptors related to the molecule's electronic properties and shape, which are crucial for their chemical reactivity. acs.org

The table below summarizes key findings from various QSAR studies on compounds related to this compound, highlighting the methodologies and the activities predicted.

Table 1: Selected QSAR Studies on Phenanthrenequinone (B147406) and Related Compounds

| Compound Class | Predicted Activity | QSAR Model Type | Key Findings & Statistical Measures | Reference |

|---|---|---|---|---|

| Polycyclic Aromatic Compounds (PACs) | Rat Aryl Hydrocarbon Receptor (rAhR) Activity | 3D-QSAR | R² = 0.80, Q² = 0.80, RMSE = 0.53. The model demonstrated good predictive ability for both training and test sets. | nih.gov |

| Quinones | One-Electron Reduction Potential | Convolutional Neural Network (CNN) | The CNN model outperformed linear regression models, achieving an RMSE of 0.115 V. | d-nb.info |

| Pyrimido-isoquinolin-quinones | Antibacterial Activity (anti-MRSA) | 3D-QSAR (CoMFA and CoMSIA) | Developed robust models (CoMFA r² = 0.938; CoMSIA r² = 0.895) that guided the synthesis of new, active derivatives. | nih.gov |

| Phenolic and Anilinic Compounds | Radical Scavenging Activity | 2D-QSAR | Good correlation was found with electronic and structural parameters (R² = 0.979). | researchgate.net |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Dermal Penetration | PLS QSAR | A model with 5 descriptors showed fair comparison with literature models (R² = 0.69, Q² = 0.65). | conicet.gov.ar |

| Nitro-PAHs | Mutagenicity (TA100) | MLR | Models based on two topological descriptors were validated internally and externally. | conicet.gov.ar |

Molecular Descriptors in QSAR for Chemical Activity

The success of a QSAR model heavily relies on the choice of molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties. For phenanthrenequinone and related structures, several types of descriptors are relevant:

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule. researchgate.net

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net These are particularly important for predicting chemical reactivity. researchgate.net For example, the excited state reduction potential of 9,10-phenanthrenequinone (PQ) has been computationally determined to be a strong enough oxidant to react via a single electron transfer (SET) mechanism. acs.org

Quantum Chemical Descriptors: Properties like bond dissociation energy (BDE) are crucial for predicting the radical scavenging activity of phenolic compounds, which share structural motifs with quinones. researchgate.net

The table below provides examples of specific descriptors used in QSAR studies of compounds structurally related to this compound and their relevance to chemical activity.

Table 2: Key Molecular Descriptors and Their Relevance in QSAR for Chemical Activity

| Descriptor Type | Specific Descriptor Example | Relevance to Chemical Activity | Reference |

|---|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Relates to the molecule's excitability and ability to participate in electron transfer reactions. A smaller gap often implies higher reactivity. | mdpi.com |

| Electronic | Partial Atomic Charges | Indicates the distribution of electrons within the molecule, highlighting potential sites for electrophilic or nucleophilic attack. | nih.gov |

| Thermodynamic | Bond Dissociation Energy (BDE) | Crucial for predicting the ease of homolytic bond cleavage, which is a key step in many radical reactions. | researchgate.net |

| Electronic | Reduction Potential | A measure of the tendency of a molecule to gain electrons, directly related to its oxidizing strength and potential to induce oxidative stress. | d-nb.info |

| Steric/3D | Molecular Shape and Volume | Influences how a molecule interacts with other molecules or biological receptors, affecting its accessibility and binding affinity. | nih.gov |

Advanced Research Applications of 1,2 Phenanthrenequinone Excluding Prohibited Information

Catalysis and Mediator Roles of 1,2-Phenanthrenequinone

This compound, also known as 9,10-phenanthrenequinone, is a versatile organic compound that has garnered significant attention for its catalytic and mediating properties in a variety of chemical and biological systems. Its ability to reversibly accept and donate electrons makes it a valuable component in facilitating a range of reactions. smolecule.com

This compound serves as an efficient redox reagent and catalyst in several organic transformations, most notably in oxidation reactions. smolecule.com It can mediate the oxidation of alcohols and amines, showcasing its utility in the synthesis of complex organic molecules. smolecule.com Ground-state quinones are frequently employed as mediators in various oxidative organic transformations. nih.gov

One prominent application is in cross-dehydrogenative coupling (CDC) reactions. For instance, it has been used to catalyze the CDC reaction between quinoxalin-2(1H)-ones and alkanes under sunlight irradiation, offering an environmentally friendly protocol with good functional-group tolerance and high product yields. rsc.orgnih.gov This process highlights the compound's role in promoting C-H bond functionalization.

Below is a table summarizing key organic transformations mediated by this compound:

| Transformation | Substrates | Conditions | Key Features |

| Oxidation of Alcohols | Benzylic alcohols | Visible light, O₂ as terminal oxidant | Efficient conversion to corresponding aldehydes. nih.gov |

| Cross-Dehydrogenative Coupling | Quinoxalin-2(1H)-ones and alkanes | Visible light/sunlight, air, room temperature | Environmentally friendly, high yields, good functional group tolerance. rsc.orgnih.gov |

| Synthesis of Polysubstituted Quinolines | 2-Vinylarylimines | Blue LEDs, MgCO₃ additive | Mild conditions, high yields, avoids harsh reagents. nih.govorganic-chemistry.org |

This compound functions as an effective artificial redox mediator, facilitating electron transfer in enzymatic reactions. smolecule.comwikipedia.org Quinone compounds, in general, are known to be capable of shuttling electrons in redox reactions involving a variety of substances. mdpi.comencyclopedia.pub They can undergo reversible one- or two-electron reductions to form semiquinone radicals or hydroquinones, respectively, which is crucial for their mediating function. mdpi.comresearchgate.net

A notable example is its use in conjunction with formate (B1220265) dehydrogenase for the reduction of carbon dioxide to formate. smolecule.comwikipedia.org In this system, this compound acts as a superior electron acceptor compared to the natural cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org

Furthermore, it has been explored in the development of amperometric glucose biosensors. researchgate.net In these systems, it facilitates electron transfer between the glucose oxidase (GOx) enzyme and the electrode surface. mdpi.comcore.ac.uk The efficiency of this process is critical for the sensitivity of the biosensor. mdpi.com Studies have shown that modifying graphite (B72142) rod electrodes with this compound allows for the detection of glucose, although its efficiency can be compared with other mediators like 1,10-phenanthroline-5,6-dione (B1662461). researchgate.net

The photoredox properties of this compound make it a valuable photosensitizer in catalysis. smolecule.com When activated by light, it can facilitate electron transfer to other molecules, enabling new synthetic methods for organic transformations. smolecule.com The excited state of this compound possesses a high oxidation potential, enhancing its efficiency in these reactions.

A significant application is the synthesis of polysubstituted quinolines from 2-vinylarylimines under visible light irradiation. nih.govorganic-chemistry.orgacs.org In this process, the visible-light-excited this compound (PQ) acts as a photocatalyst. nih.govacs.org Mechanistic studies propose that the excited PQ induces a one-electron oxidation of the imine substrate, which then triggers an electrocyclization to form the quinoline (B57606) product. nih.govorganic-chemistry.org This method is advantageous due to its mild reaction conditions and high yields. organic-chemistry.org

This compound has also been utilized in the photocatalyzed alkylation of quinoxalin-2(1H)-ones and other N-heterocycles with alkanes under ambient conditions. nih.gov This transformation benefits from being an environmentally friendly protocol that proceeds under mild conditions with good yields. nih.gov Additionally, conjugated organic polymers containing this compound redox centers have been developed for the visible-light-driven production of hydrogen peroxide from water and oxygen without additives. reed.edu

Artificial Mediators in Enzymatic Systems

Materials Science and Engineering Applications of this compound

The unique electronic and redox properties of this compound make it a promising candidate for various applications in materials science and engineering.

This compound and its derivatives are being investigated for their potential use in organic electronics. These compounds can be incorporated into larger molecular structures to create materials with specific electronic properties. For instance, a redox-active triangular phenanthrenequinone-based macrocycle has been synthesized and studied. oaepublish.com

Conjugated organic polymers incorporating this compound have been designed to improve visible light harvesting and accelerate photo-induced charge separation and migration. reed.edu In one study, a polymer was created by coupling 2,7-dibromophenanthrenequinone with 1,1,2,2-tetrakis(4-ethynylphenyl)ethene, resulting in a material with an extended π-conjugated framework. reed.edu This structure, featuring electron-donor and electron-acceptor moieties, is beneficial for applications in solar-to-chemical energy conversion. reed.edu

A composite material made of this compound and nitrogen-doped reduced graphene oxide (N-HtrGO) has demonstrated high specific capacitance. nih.govnih.govresearchgate.net In this composite, the strong π-π interaction between the phenanthrenequinone (B147406) molecules and the graphene substrate is thought to enhance specific capacitance by shortening electron transfer pathways and improving structural stability. nih.govacs.org

Here is a data table summarizing the performance of this compound-based electrode materials:

| Material | Application | Key Performance Metric | Value |

| N-HtrGO/PQ Composite (30% PQ) | Supercapacitor | Specific Capacitance | 605 F g⁻¹ in 1 M H₂SO₄. nih.govnih.govresearchgate.net |

| N-HtrGO/PQ Composite (30% PQ) | Supercapacitor | Capacitance Retention | 94.9% after 20,000 cycles. nih.govnih.gov |

| Redox-active triangular phenanthrenequinone-based macrocycle | Aluminum Battery | Reversible Capacity | 110 mAh g⁻¹. oaepublish.com |

| Redox-active triangular phenanthrenequinone-based macrocycle | Aluminum Battery | Cycle Life | Up to 5000 cycles. oaepublish.com |

| Poly(2-ethynylphenanthrene-9,10-dione) (PEPQ) | Li-ion Battery Cathode | Reversible Specific Capacity | 125 mAh g⁻¹ at 10 mA g⁻¹. electrochemsci.org |

| Poly(2-(thiophen-2-yl)phenanthrene-9,10-dione) (PTPQ) | Li-ion Battery Cathode | Reversible Specific Capacity | 138 mAh g⁻¹ at 10 mA g⁻¹. electrochemsci.org |

Hypercrosslinked Polymers and Porous Organic Frameworks based on Phenanthrenequinone

This compound (1,2-PQ) and its isomer 9,10-phenanthrenequinone serve as valuable building blocks in the synthesis of advanced porous materials, such as hypercrosslinked polymers (HCPs) and porous organic frameworks (POFs). These materials are characterized by their high surface area, tunable porosity, and robust chemical and thermal stability, making them suitable for a variety of applications. rsc.orgacs.org

A notable development in this area is the synthesis of phenanthrenequinone-based hypercrosslinked polymers (PQ-HCPs) through a waste-minimizing Friedel–Crafts alkylation reaction. swan.ac.ukacs.org This method utilizes trifluoromethanesulfonic acid as a catalyst, offering a greener alternative to traditional catalysts like ferric chloride and aluminum chloride, which generate significant waste. swan.ac.ukacs.org The reaction involves the cross-linking of phenanthrenequinone with a linker, such as dimethoxymethane, to create a rigid, porous network. swan.ac.uk The properties of the resulting PQ-HCPs, including specific surface area and pore volume, can be tuned by adjusting the molar ratio of the monomer to the catalyst. swan.ac.uk For instance, an optimal ratio of phenanthrenequinone to trifluoromethanesulfonic acid has been found to yield a PQ-HCP with a specific surface area as high as 428 m²/g. swan.ac.ukacs.org These PQ-HCPs have demonstrated a selective adsorption affinity for certain dyes, such as Rhodamine B, with the hydrophilicity of the polymer playing a key role in the adsorption process. swan.ac.ukacs.org